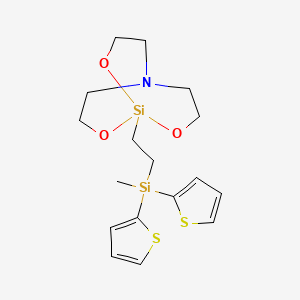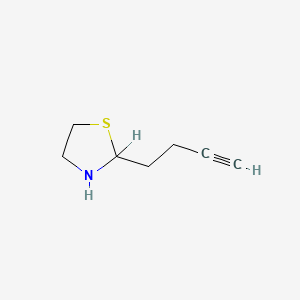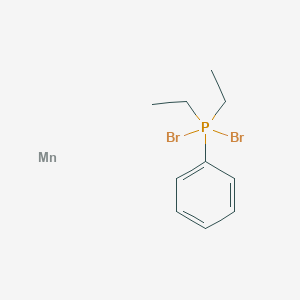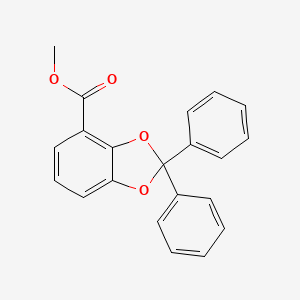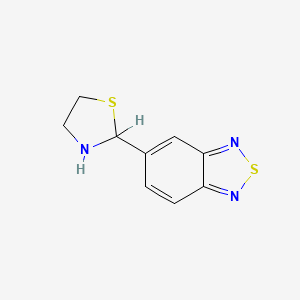![molecular formula C5H4N4O B14455558 1H-Pyrimido[4,5-E][1,3,4]oxadiazine CAS No. 74664-58-7](/img/structure/B14455558.png)
1H-Pyrimido[4,5-E][1,3,4]oxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrimido[4,5-E][1,3,4]oxadiazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the broader class of oxadiazines, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 1H-Pyrimido[4,5-E][1,3,4]oxadiazine involves several steps. One common method includes the treatment of 2-methyl-2-(α-methyl-α-hydroxyphenyl)benzoic acid β-hydrazide with sulfuric acid . Another method involves the reaction of N’-chloroacetyl salicyl hydrazide with sodium hydroxide in dimethylformamide (DMF) . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the formation of the desired oxadiazine ring.
Analyse Chemischer Reaktionen
1H-Pyrimido[4,5-E][1,3,4]oxadiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine derivatives with additional oxygen functionalities, while reduction may lead to the formation of more reduced oxadiazine compounds.
Wissenschaftliche Forschungsanwendungen
1H-Pyrimido[4,5-E][1,3,4]oxadiazine has a wide range of applications in scientific research:
Chemistry: It serves as a useful intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its antibacterial and antifungal properties.
Industry: It is used in the development of agricultural chemicals, including insecticides and herbicides.
Wirkmechanismus
The mechanism of action of 1H-Pyrimido[4,5-E][1,3,4]oxadiazine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, leading to cell lysis and death . In cancer cells, the compound induces apoptosis by disrupting cellular pathways and triggering programmed cell death .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrimido[4,5-E][1,3,4]oxadiazine can be compared to other similar compounds such as:
1,2,4-Triazolo[4,3-b][1,2,4]oxadiazine: Known for its potent anticancer activity.
1,3,4-Oxadiazole: Widely studied for its antibacterial and antifungal properties.
1,2,5-Oxadiazine: Used in the development of agricultural chemicals.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct biological activities and chemical reactivity compared to other oxadiazine derivatives.
Eigenschaften
CAS-Nummer |
74664-58-7 |
|---|---|
Molekularformel |
C5H4N4O |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
1H-pyrimido[4,5-e][1,3,4]oxadiazine |
InChI |
InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)9-8-3-10-4/h1-3H,(H,6,7,9) |
InChI-Schlüssel |
MOBDIMUMKGKFRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)NN=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

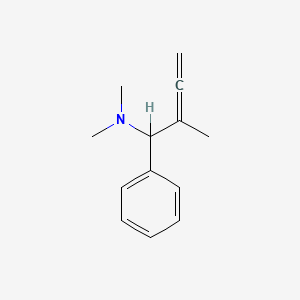
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
